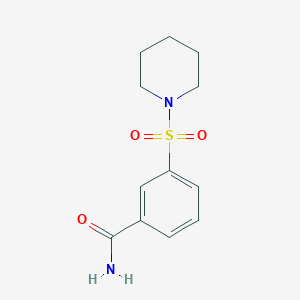

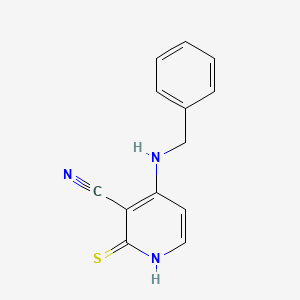

![molecular formula C14H22N2S B5615088 1-methyl-4-[4-(methylthio)benzyl]-1,4-diazepane](/img/structure/B5615088.png)

1-methyl-4-[4-(methylthio)benzyl]-1,4-diazepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,4-diazepane derivatives involves multiple steps, including the coupling of 1-methylhomopiperazine with diazonium salts to afford a new series of triazenes, stable crystalline solids characterized by NMR, IR spectroscopy, and mass spectrometry. Key to the formation of these compounds is the intramolecular EDC coupling of amino acids, which does not significantly influence affinity and selectivity over related receptors, showing the versatility in substituent modifications for targeted properties (Moser & Vaughan, 2004).

Molecular Structure Analysis

The molecular structure of 1,4-diazepane derivatives has been elucidated through techniques such as X-ray diffraction analysis, revealing complex structures with significant conjugations within the triazene moieties. These studies have shown that the seven-membered ring structures adopt chair conformations, highlighting the impact of the diazepane backbone on the molecule's overall geometry and reactivity (Moser, Bertolasi, & Vaughan, 2005).

Chemical Reactions and Properties

1,4-Diazepanes undergo various chemical reactions, including cycloadditions and nucleophilic substitutions, leading to a wide range of functionalized compounds. These reactions are facilitated by the inherent nucleophilicity and electrophilicity of different sites within the molecule, demonstrating the diazepane ring's versatility in chemical transformations (Banfi et al., 2007).

Physical Properties Analysis

The physical properties of 1,4-diazepane derivatives, including their crystalline structure and conformational behaviors, have been extensively studied. Investigations into the dihedral angles formed by benzene rings and the molecular conformation enforced by intramolecular interactions provide insight into the stability and solubility of these compounds (Yang & Zhai, 2012).

Chemical Properties Analysis

1,4-Diazepane derivatives exhibit a range of chemical properties, including reactivity towards various reagents and participation in multicomponent reactions. These properties are influenced by the diazepane ring's electronic and steric effects, making these compounds valuable in the synthesis of complex molecular architectures (Wlodarczyk et al., 2007).

Propriétés

IUPAC Name |

1-methyl-4-[(4-methylsulfanylphenyl)methyl]-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2S/c1-15-8-3-9-16(11-10-15)12-13-4-6-14(17-2)7-5-13/h4-7H,3,8-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDUOUVWULFVST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)CC2=CC=C(C=C2)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47202001 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-Methyl-4-[4-(methylthio)benzyl]-1,4-diazepane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

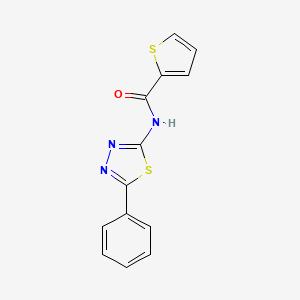

![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5615010.png)

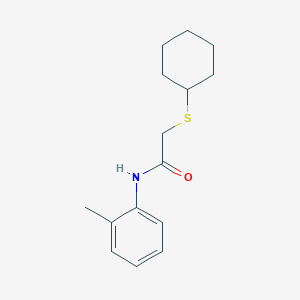

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2,5-dimethyl-3-furamide](/img/structure/B5615012.png)

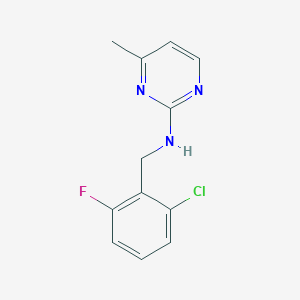

![[(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-(1H-pyrazol-3-ylcarbonyl)-3-pyrrolidinyl]methanol](/img/structure/B5615015.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-pyrrolidinyl}-2-(2-oxo-1-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5615028.png)

![rel-(1S,5R)-6-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-3-[(3,5-dimethyl-4-isoxazolyl)methyl]-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5615046.png)

![3-{5-[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine](/img/structure/B5615054.png)

![5-[2-bromo-5-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B5615062.png)

![9-mercapto-6,6-dimethyl-6,12-dihydrobenzo[h][1,2,4]triazolo[3,4-b]quinazolin-7(5H)-one](/img/structure/B5615069.png)

![N-[1-(morpholin-4-ylmethyl)cyclopentyl]-4-piperidin-3-ylbenzamide](/img/structure/B5615073.png)